2-(5-Methoxythiophen-2-YL)ethanol
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Overview
Description
2-(5-Methoxythiophen-2-YL)ethanol is an organic compound with the molecular formula C7H10O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxythiophen-2-YL)ethanol typically involves the functionalization of thiophene derivatives. One common method is the condensation reaction, such as the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned condensation reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxythiophen-2-YL)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(5-Methoxythiophen-2-YL)acetaldehyde, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
2-(5-Methoxythiophen-2-YL)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-Methoxythiophen-2-YL)ethanol involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions. These interactions can influence biological pathways and processes, making the compound of interest for drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methoxythiophen-2-YL)acetaldehyde
- 2-(5-Methoxythiophen-2-YL)acetic acid
- 2-(5-Methoxythiophen-2-YL)methanol
Uniqueness
2-(5-Methoxythiophen-2-YL)ethanol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and ethanol groups allow for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
57070-79-8 |
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Molecular Formula |
C7H10O2S |
Molecular Weight |
158.22 g/mol |
IUPAC Name |
2-(5-methoxythiophen-2-yl)ethanol |
InChI |
InChI=1S/C7H10O2S/c1-9-7-3-2-6(10-7)4-5-8/h2-3,8H,4-5H2,1H3 |
InChI Key |
FCYLGQNYTQZRTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(S1)CCO |
Origin of Product |
United States |
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